Differentiation via Physicochemical Property Vector: A Comparative Analysis Against the 4-Chlorobenzyl Analog (946314-25-6)
A direct physicochemical comparison with the closely related analog ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate (CAS 946314-25-6), which replaces the 3-chloro-4-methoxyphenyl group with a 4-chlorobenzyl group, reveals key differences in molecular weight and hydrogen-bonding capacity that distinguish the target compound for applications requiring higher polarity and a larger molecular footprint [1].
| Evidence Dimension | Molecular Weight and Hydrogen-Bond Donor/Acceptor Profile |
|---|---|
| Target Compound Data | MW = 369.82 g/mol; HBD = 3; HBA = 4 (from ZINC representative structures) [1] |
| Comparator Or Baseline | Ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate (946314-25-6): MW = 353.8 g/mol |
| Quantified Difference | ΔMW = +16.02 g/mol; target compound possesses an additional hydrogen-bond acceptor (methoxy oxygen) and a different HBD geometry due to the secondary anilide vs. benzylamide. |
| Conditions | Comparison based on molecular formula and computed 2D structural descriptors. |
Why This Matters
For researchers procuring a thiazole carbamate scaffold where a specific balance of lipophilicity and hydrogen-bonding potential is crucial for target engagement (e.g., FAAH or kinase hinge-binding), the 3-chloro-4-methoxyphenyl variant provides a distinct physicochemical signature that cannot be achieved with the 4-chlorobenzyl analog, guiding more informed SAR library design.
- [1] ZINC15 Database. Substance entries for ZINC000012753951, ZINC000000632770, and ZINC000000894030. Accessed 2024. View Source
